molecular formula C6H9N3O2S B2543461 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine CAS No. 887350-80-3

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B2543461
CAS No.: 887350-80-3
M. Wt: 187.22
InChI Key: HVPLAACTIPZDSR-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine ( 887350-80-3) is an organic compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . This pyrimidine-4-amine derivative is characterized by a methylsulfonyl substituent at the 5-position and a methyl group at the 2-position of the pyrimidine ring, a structure known to be of significant interest in medicinal chemistry research . Pyrimidine derivatives sharing the methylsulfonylphenyl and methylsulfonyl group pharmacophore have been extensively investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an inducible enzyme that plays a key role in inflammation, and its overexpression is implicated in pathologies such as cancer, rheumatoid arthritis, and neurological disorders . Consequently, this compound and its structural analogs represent valuable scaffolds for the development of molecular probes and anti-inflammatory agents . Furthermore, methanesulfonyl-substituted heterocyclic compounds are also explored in other therapeutic areas, such as in the development of GPR119 agonists for the treatment of type 2 diabetes . Researchers will find this compound to be a versatile building block for synthesizing more complex molecules and conducting structure-activity relationship (SAR) studies. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to supplier data, this compound has the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment. Storage: To maintain stability and purity, it is recommended to store this compound in a dark place, under an inert atmosphere, and at room temperature .

Properties

IUPAC Name

2-methyl-5-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPLAACTIPZDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Anticancer Properties

Studies have indicated that 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast)0.09
A549 (lung)0.03
Colo-205 (colon)0.01
A2780 (ovarian)0.12

These results suggest that the compound may be a promising candidate for further development in cancer therapy due to its potency against rapidly dividing cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown efficacy against several bacterial strains, including E. coli and S. aureus. Minimum inhibitory concentration (MIC) values were found to be below clinically relevant thresholds, indicating potential applications in treating bacterial infections.

Cancer Treatment Study

A study evaluated the anticancer activity of this compound on multiple myeloma cell lines, revealing a dose-dependent reduction in cell viability through apoptosis activation via caspase pathways.

Antimicrobial Efficacy Study

Another research initiative focused on the antimicrobial properties of this compound, demonstrating effective bactericidal activity against various pathogens at low concentrations.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine Methylsulfonyl at C5, m-tolyl at C4 C₁₂H₁₄N₄O₂S 1708269-59-3 Intermediate in kinase inhibitors
4-Amino-5-fluoro-2-(methylsulfonyl)pyrimidine Fluoro at C5, methylsulfonyl at C2 C₅H₆FN₃O₂S 1312324-60-9 Antiviral research
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine Chloro at C6, methyl at N4 C₆H₉ClN₄O₂S 1379324-53-4 Antibacterial agent precursor
2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine Thioether linker to 2-methylfuran C₁₂H₁₄N₄OS Not specified Kokumi taste enhancer in foods

Key Observations :

Substitution at C5 (vs. C2) may reduce steric hindrance, as seen in analogues like 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine, which show improved solubility in polar solvents .

Functional Group Modifications :

  • Replacement of the methylsulfonyl group with a thioether (e.g., 2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine ) shifts applications from pharmaceuticals to food chemistry, where such compounds act as kokumi taste enhancers .
  • Chloro substituents (e.g., 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine ) introduce reactivity for nucleophilic substitution, making these compounds versatile intermediates in drug synthesis .

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Purity (%) Synthetic Yield (%) Key Synthetic Method
This compound Not reported ≥98 Not specified Pd-catalyzed coupling reactions
N-Benzyl-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidin-4-amine 133.4–134.6 99.5 33 GP2 (amine coupling)
4-Amino-5-fluoro-2-(methylsulfonyl)pyrimidine Not reported >95 Not specified Halogenation of pyrimidine core

Biological Activity

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3O2S, with a molecular weight of 187.22 g/mol. The compound features a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities . These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, structural analogs with different substituents have demonstrated varying degrees of effectiveness against pathogens, suggesting that modifications to the methylsulfonyl group can enhance antimicrobial potency.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis highlights that specific substitutions on the pyrimidine ring can significantly influence cytotoxicity against different cancer types .

The biological activity of this compound is thought to involve interactions with key molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical signaling pathways, including those related to cell proliferation and apoptosis.
  • Signal Transduction Modulation : It may influence pathways such as PI3K/Akt and MAPK signaling, which are crucial in cancer progression and immune response modulation .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that compounds with a methylsulfonyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for further development as antimicrobial agents.

Anticancer Activity Assessment

In a separate investigation focused on anticancer properties, compounds derived from this compound were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The study found that certain derivatives led to a reduction in cell viability with IC50 values ranging from 10 to 30 µM. This suggests potential for development into therapeutic agents targeting specific cancers .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-(Methylsulfonyl)pyrimidineMethylsulfonyl groupAntimicrobial activity
5-Bromo-2-(methylsulfonyl)pyrimidinBromine substitutionEnhanced reactivity
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidineChloro and methoxy groupsPotential anti-inflammatory properties
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidinChlorine substitutionAnticancer activity
4-Methylthio-pyrimidinMethylthio groupAntiviral properties

This table illustrates how variations in substituents can lead to distinct biological activities and chemical reactivities among methylsulfonyl pyrimidines.

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyrimidine precursors. For example, sulfonyl groups can be introduced via oxidation of methylthio intermediates (e.g., using m-CPBA or H₂O₂/AcOH). A related compound, (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, was synthesized by reacting 2-(methylthio)pyrimidine derivatives with hydrazine hydrochlorides, followed by chiral chromatography for enantiomer separation . Optimization strategies include:

  • Temperature control : Reactions at 0–25°C minimize side products .
  • Purification : Use of flash chromatography (e.g., 5–10% EtOAc/CH₂Cl₂) or preparative HPLC improves yield .
  • Catalysts : Lewis acids like LiAlH₄ enhance reduction steps in multi-stage syntheses .

Q. What analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For pyrimidine derivatives, SHELX programs (e.g., SHELXL97) are used for refinement, with Flack parameters to confirm chirality .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for methylsulfonyl groups) and 2D techniques (COSY, HSQC) validate substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ peaks) .

Q. How do solubility and stability profiles of this compound influence experimental design?

Methodological Answer:

  • Solubility : Pyrimidine derivatives often require polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures. Pre-saturation assays at varying pH (e.g., 4–9) are recommended .
  • Stability : Monitor degradation via HPLC under stress conditions (heat, light). Methylsulfonyl groups enhance stability compared to thioethers but may hydrolyze under strong acids/bases .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonation of 2-Methyl-5-(methylthio)pyrimidin-4-amine to its sulfonyl derivative?

Methodological Answer: The oxidation of methylthio (-SMe) to methylsulfonyl (-SO₂Me) proceeds via a two-electron transfer mechanism. Key steps:

Electrophilic attack : Oxidizing agents (e.g., m-CPBA) generate a sulfoxide intermediate.

Further oxidation : Excess oxidant converts sulfoxide to sulfonyl.
Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation. Competing pathways (e.g., over-oxidation) are minimized by controlled stoichiometry .

Q. How does polymorphism affect the crystallographic and pharmacological properties of this compound?

Methodological Answer: Polymorphs arise from variations in hydrogen-bonding (e.g., N–H⋯O vs. C–H⋯π interactions). For example, in N-(4-chlorophenyl)pyrimidine analogs, dihedral angles between aromatic rings differ by 1–6° between polymorphs, altering solubility . Screening methods:

  • Thermal analysis : DSC identifies phase transitions.
  • Crystal structure prediction (CSP) : Software like Mercury (CCDC) models packing efficiencies .

Q. What computational approaches are used to predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases). Pyrimidine sulfonamides often interact with ATP-binding pockets via sulfonyl-O⋯Lys/Arg interactions .
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and compute electrostatic potentials to predict reactivity .

Q. How can contradictory data on the biological activity of sulfonylated pyrimidines be resolved?

Methodological Answer: Contradictions may stem from assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Structural analogs : Compare with 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives, which show similar target affinities .

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